molecular formula C22H22N2O5S B2759131 4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005298-64-5

4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2759131
CAS No.: 1005298-64-5
M. Wt: 426.49
InChI Key: KQJONKGSXLEDGT-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a furan ring, a tetrahydroquinoline moiety, and a benzenesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the furan-2-carbonyl group and the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and tetrahydroquinoline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while nucleophilic substitution at the benzenesulfonamide group can produce various substituted sulfonamides.

Scientific Research Applications

4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The furan-2-carbonyl group and benzenesulfonamide moiety are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide stands out due to its combination of a furan ring, tetrahydroquinoline moiety, and benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-28-18-9-11-19(12-10-18)30(26,27)23-17-8-7-16-5-3-13-24(20(16)15-17)22(25)21-6-4-14-29-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJONKGSXLEDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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